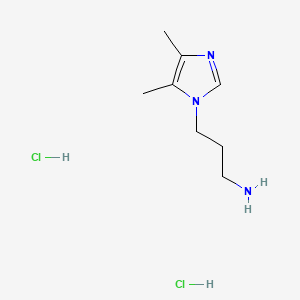
2-(2-Aminoethyl)benzene-1,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dopamine hydrochloride can be synthesized through the decarboxylation of L-DOPA (L-3,4-dihydroxyphenylalanine) using aromatic L-amino acid decarboxylase. This reaction typically occurs in the presence of pyridoxal phosphate as a cofactor .
Industrial Production Methods
Industrial production of dopamine hydrochloride involves the chemical synthesis of L-DOPA followed by its decarboxylation. The process is optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to form dihydroxyphenylethylamine.
Substitution: Dopamine hydrochloride can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Dopamine quinone and neuromelanin.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various substituted dopamine derivatives.
Scientific Research Applications
Chemistry
Dopamine hydrochloride is used as a precursor in the synthesis of norepinephrine and epinephrine .
Biology
It is a significant neurotransmitter involved in regulating movement, mood, and reward pathways .
Medicine
Dopamine hydrochloride is used in the treatment of conditions like Parkinson’s disease and heart failure .
Industry
It is used in the production of various pharmaceuticals and as a research chemical in neurobiology .
Mechanism of Action
Dopamine hydrochloride exerts its effects by binding to dopamine receptors (D1, D2, D3, D4, and D5) in the brain. This binding activates various intracellular pathways, influencing neurotransmission, motor control, and hormone release .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Another catecholamine neurotransmitter involved in the fight-or-flight response.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
Dopamine hydrochloride is unique due to its central role in the brain’s reward system and its involvement in various physiological processes, including movement and hormone regulation .
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-(2-aminoethyl)benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-4-6-7(10)2-1-3-8(6)11;/h1-3,10-11H,4-5,9H2;1H |
InChI Key |
GSEDQLLTDNNYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


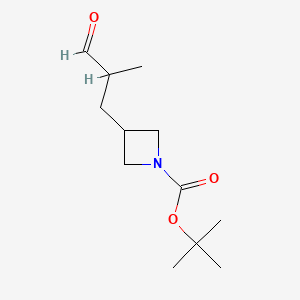
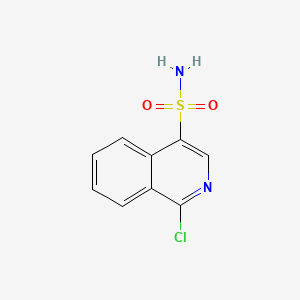
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)

![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
![Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13457965.png)
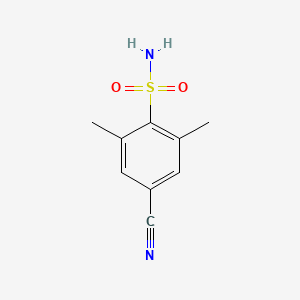
![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)

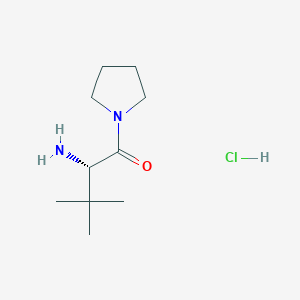
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
